molecular formula C23H16N4O3S B3686002 3-methyl-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide

3-methyl-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide

Cat. No.: B3686002
M. Wt: 428.5 g/mol
InChI Key: BCLYYFTXKYQMPF-UHFFFAOYSA-N
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Description

3-methyl-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide is a complex organic compound with a molecular formula of C24H18N4O3S This compound is notable for its unique structure, which includes an oxazolo[4,5-b]pyridine moiety, a benzofuran ring, and a carbamothioyl group

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxazolo[4,5-b]pyridine moiety. Common reagents used in these reactions include hydrogen, oxidizing agents like hydrogen peroxide, and nucleophiles such as amines.

Scientific Research Applications

3-methyl-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence pathways related to inflammation and pain .

Comparison with Similar Compounds

3-methyl-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide can be compared to other similar compounds, such as:

Properties

IUPAC Name

3-methyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3S/c1-13-16-8-2-3-9-17(16)29-19(13)21(28)27-23(31)25-15-7-4-6-14(12-15)22-26-20-18(30-22)10-5-11-24-20/h2-12H,1H3,(H2,25,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLYYFTXKYQMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-methyl-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide
Reactant of Route 3
3-methyl-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide
Reactant of Route 4
3-methyl-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide
Reactant of Route 5
3-methyl-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-methyl-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide

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